molecular formula C8H9ClN2O3 B7853050 Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate

Cat. No.: B7853050
M. Wt: 216.62 g/mol
InChI Key: DYBYIYYUNWLNHF-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C8H6N2O2·HCl·H2O. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a pyrrole derivative with a pyrimidine derivative in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

  • Pyrrolopyrimidines

  • Related pyrimidine derivatives

  • Other heterocyclic compounds

Properties

IUPAC Name

pyrrolo[1,2-c]pyrimidine-3-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)7-4-6-2-1-3-10(6)5-9-7;;/h1-5H,(H,11,12);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBYIYYUNWLNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=C1)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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